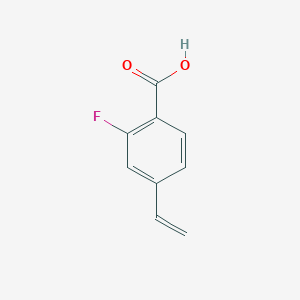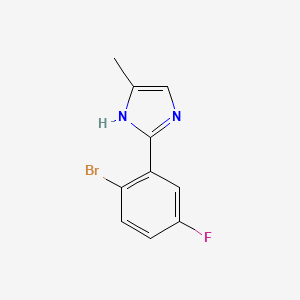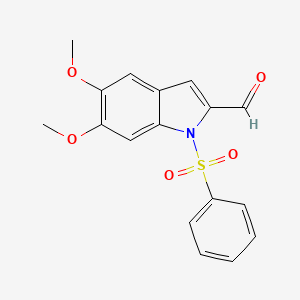
5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde is an organic compound with the molecular formula C16H15NO4S It is a derivative of indole, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde typically involves multiple steps. One common method starts with the preparation of 5,6-dimethoxyindole, which is then subjected to sulfonylation using phenylsulfonyl chloride in the presence of a base such as pyridine. The resulting sulfonylated indole is then oxidized to introduce the aldehyde group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the methoxy groups under basic conditions.
Major Products Formed
Oxidation: 5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-carboxylic acid.
Reduction: 5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby increasing acetylcholine levels in the brain . This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are typically reduced.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dimethoxy-1-indanone: Another indole derivative with similar structural features but different functional groups.
5,6-Dimethoxybenzofuran-3-one: A compound with a benzofuran core instead of an indole core, exhibiting dual acetylcholinesterase and butyrylcholinesterase inhibitory activity.
Uniqueness
5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde is unique due to the presence of both methoxy and phenylsulfonyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industrial contexts.
Propiedades
Fórmula molecular |
C17H15NO5S |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-5,6-dimethoxyindole-2-carbaldehyde |
InChI |
InChI=1S/C17H15NO5S/c1-22-16-9-12-8-13(11-19)18(15(12)10-17(16)23-2)24(20,21)14-6-4-3-5-7-14/h3-11H,1-2H3 |
Clave InChI |
GHSTYTIZXKAYQC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C=C(N2S(=O)(=O)C3=CC=CC=C3)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


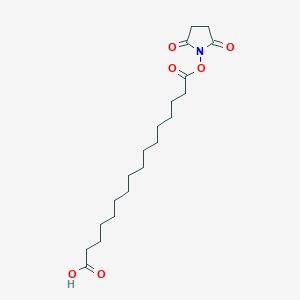
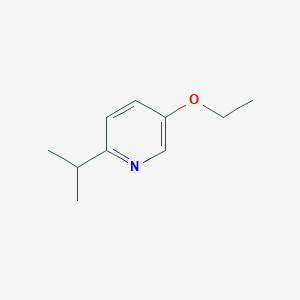
![2-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15332263.png)
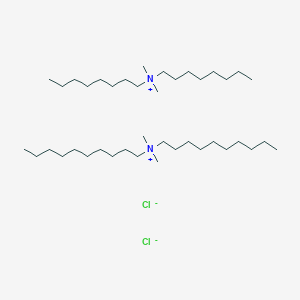
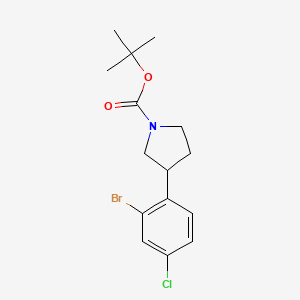
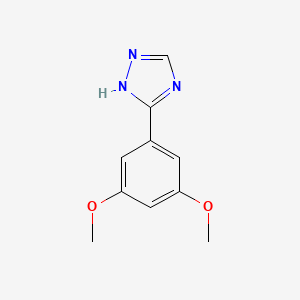

![(S)-1-[(2S,4R)-1-Boc-4-methoxy-2-pyrrolidinyl]ethanol](/img/structure/B15332288.png)
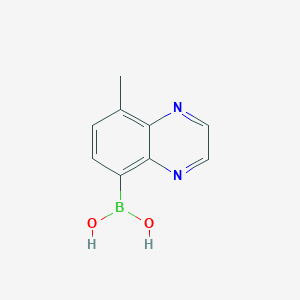

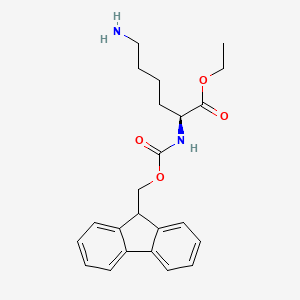
![2,5-Ditosyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B15332306.png)
